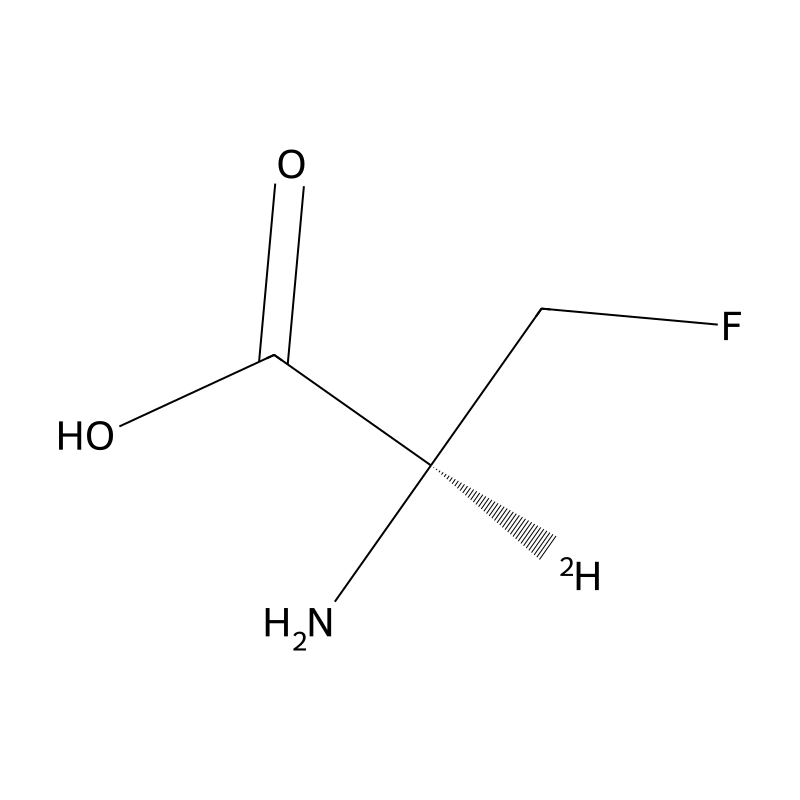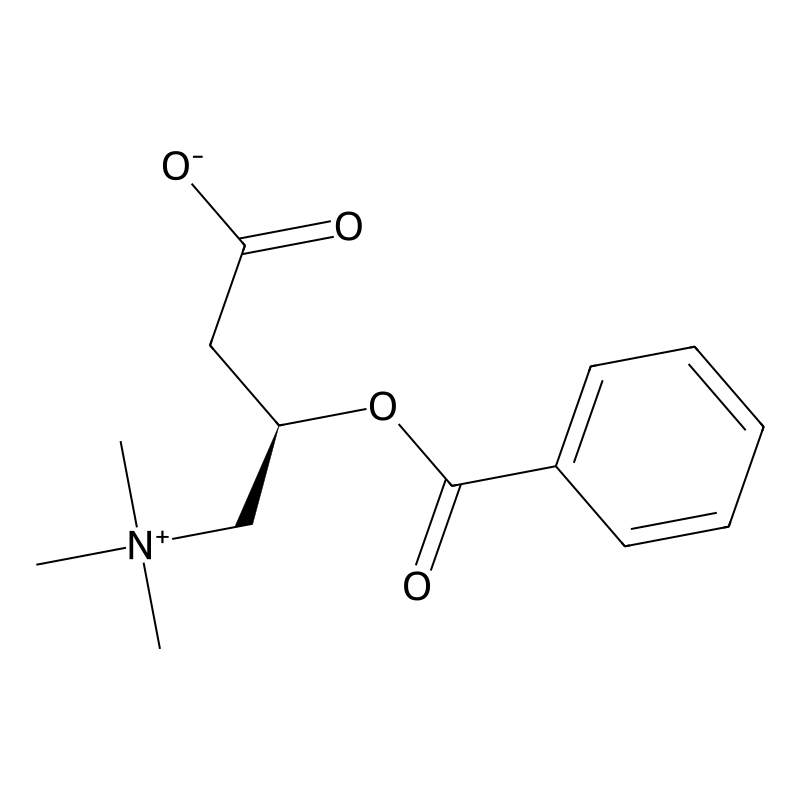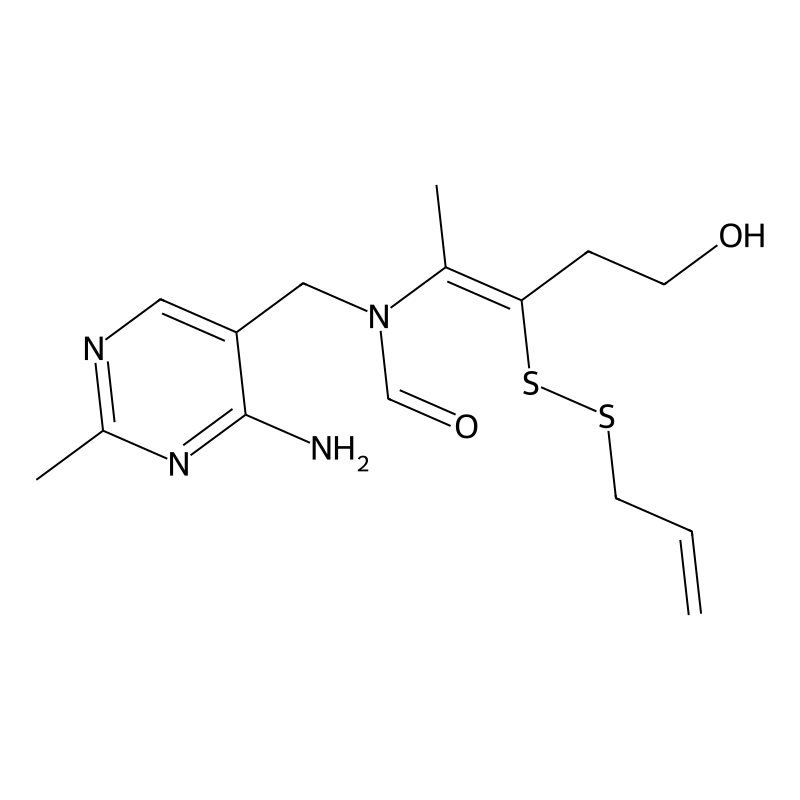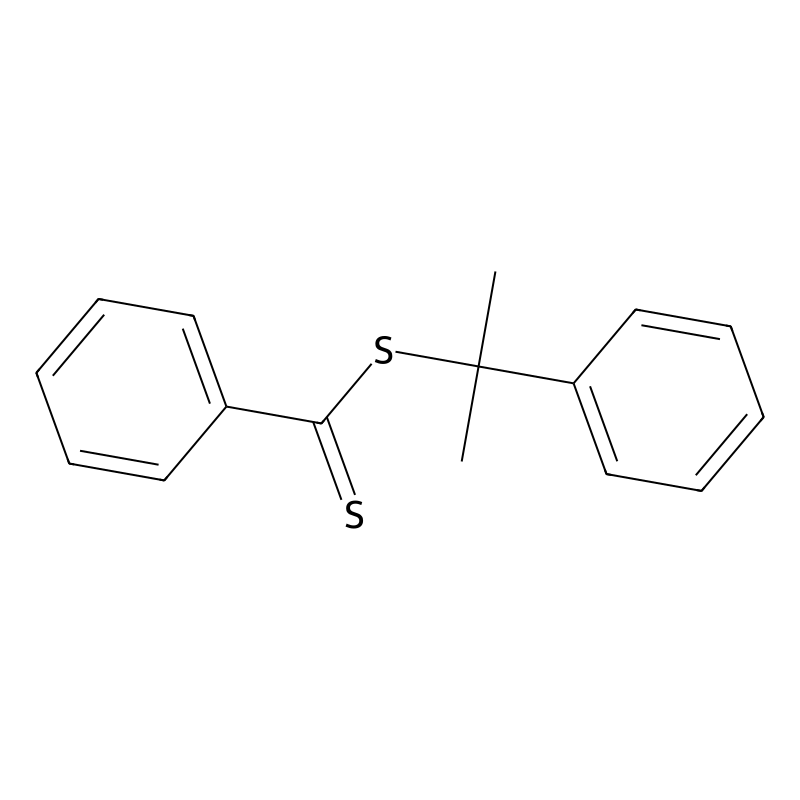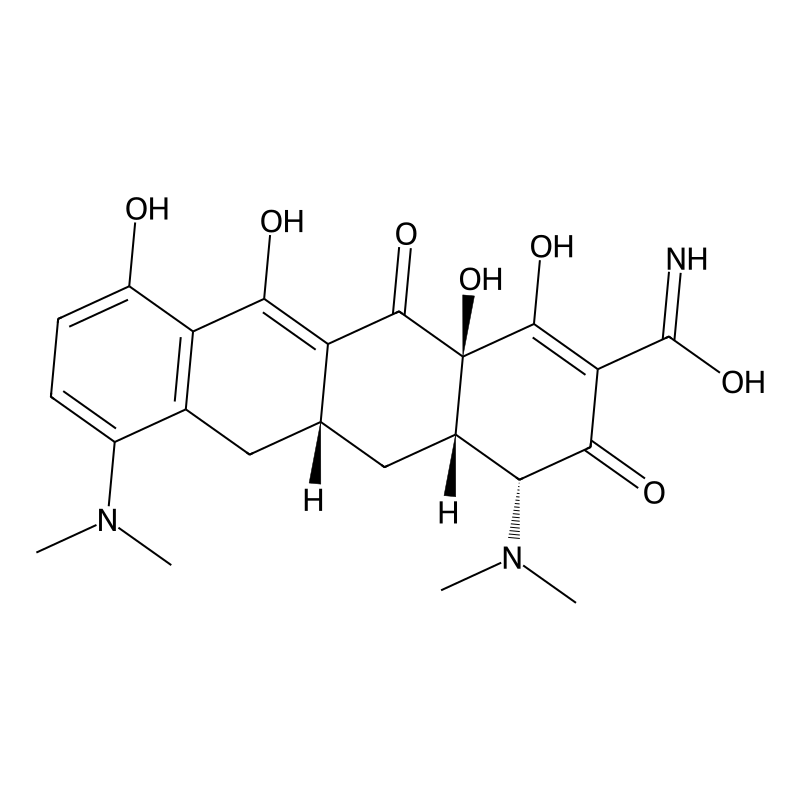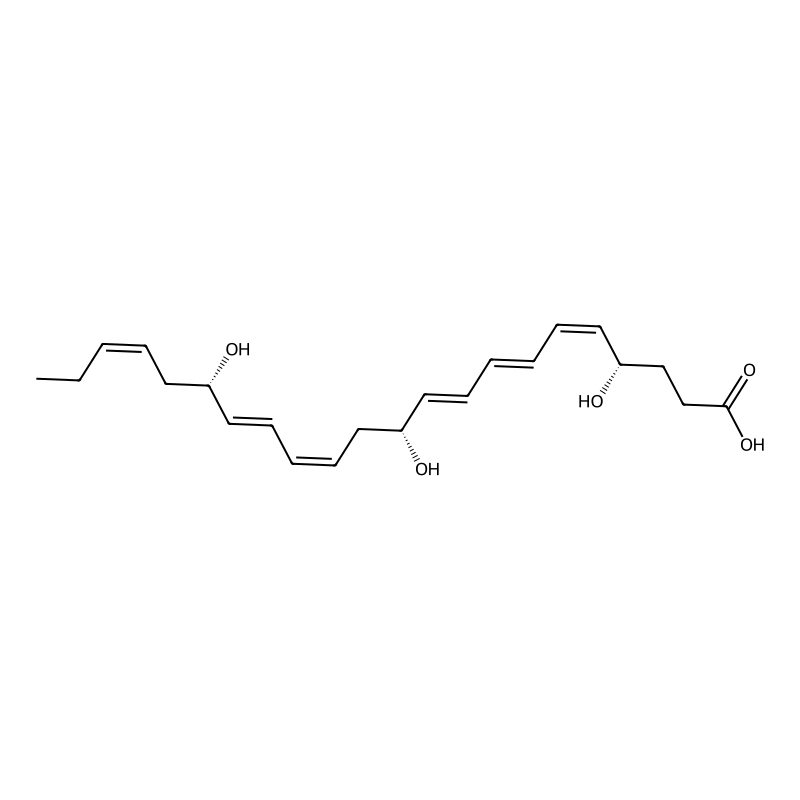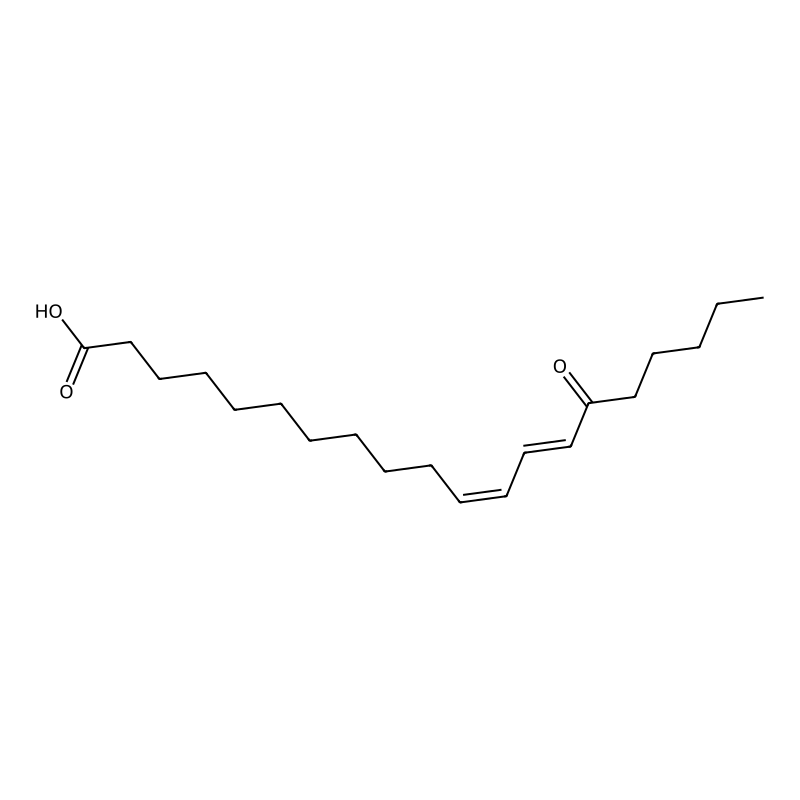Lithium;2-(oxetan-3-yloxy)propanoate
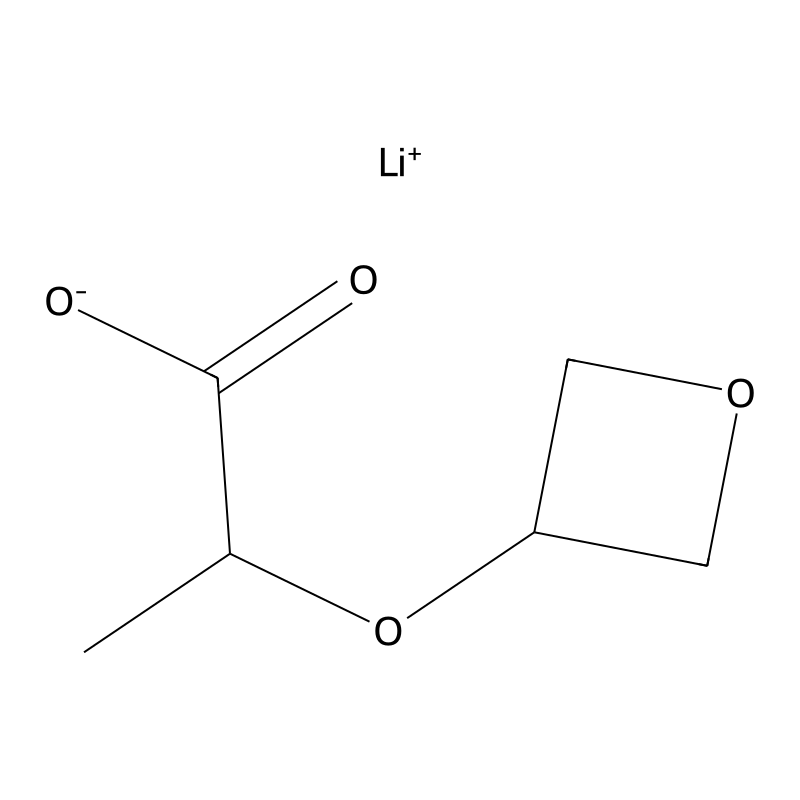
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Lithium Recovery
Scientific Field: Environmental Engineering
Application Summary: Lithium;2-(oxetan-3-yloxy)propanoate is used in processes for recovering lithium from brines and other sources, contributing to sustainable lithium sourcing.
Methods of Application: The compound is employed in adsorption and extraction techniques. Efficiency, selectivity, and regeneration capacity are important parameters.
Results: The compound shows promise in selectively adsorbing lithium ions, with potential for high recovery rates and multiple regeneration cycles without significant loss of capacity.
Application in Solid-State Electrolytes
Scientific Field: Solid-State Chemistry
Application Summary: This lithium compound is being researched for use in solid-state electrolytes for batteries, which could offer improved safety and energy density over traditional liquid electrolytes.
Methods of Application: The compound is incorporated into a solid matrix and tested for its ionic conductivity and stability under various temperature and mechanical stress conditions.
Results: Initial tests show promising ionic conductivities that are comparable to liquid electrolytes, with the added benefit of increased thermal stability .
Application in Catalysis
Scientific Field: Catalysis
Application Summary: Lithium;2-(oxetan-3-yloxy)propanoate is being explored as a catalyst for various organic reactions, including polymerizations and oxidations, due to its unique lithium-based reactivity.
Methods of Application: The compound is used in catalytic amounts under controlled conditions to catalyze specific reactions, with reaction kinetics and product selectivity being closely monitored.
Results: Reactions catalyzed by this compound show increased rates and higher selectivity for desired products, indicating its effectiveness as a catalyst .
Application in Drug Formulation
Scientific Field: Pharmaceutical Sciences
Application Summary: The lithium ion presence in the compound is being studied for its potential therapeutic effects and its use in drug formulation, particularly for mood disorders.
Methods of Application: The compound is formulated with active pharmaceutical ingredients and tested for its efficacy, bioavailability, and pharmacokinetics in preclinical models.
Results: Early results indicate that the compound may enhance the therapeutic effects of certain drugs, with ongoing studies to further understand its role in drug formulations .
Application in Lithium Recovery Technologies
Application Summary: This compound is being investigated for its ability to recover lithium from various sources, which is crucial for sustainable battery production.
Methods of Application: The compound is used in adsorption processes, where its affinity for lithium ions is exploited to extract lithium from mixtures or waste streams.
Results: The compound has shown potential in selectively binding lithium ions, which could lead to more efficient and environmentally friendly lithium recovery methods .
Application in Advanced Coatings
Scientific Field: Material Science
Application Summary: Lithium;2-(oxetan-3-yloxy)propanoate is being used to develop advanced coatings with improved properties such as anti-corrosion, UV protection, and thermal resistance.
Methods of Application: The compound is incorporated into coating formulations and applied to various substrates, followed by testing for durability, adhesion, and protective qualities.
Results: Coatings containing this compound have demonstrated enhanced performance, with significant improvements in lifespan and protection against environmental factors .
Application in Quantum Computing Materials
Scientific Field: Quantum Physics
Application Summary: The compound’s lithium content is being explored for its potential use in materials for quantum computing, where it could play a role in qubit stability and coherence.
Methods of Application: The compound is synthesized and integrated into quantum computing architectures, with its effects on qubit performance being rigorously tested.
Results: Preliminary findings suggest that materials containing this compound may contribute to longer qubit coherence times, which is a critical factor for practical quantum computing applications .
Lithium;2-(oxetan-3-yloxy)propanoate is an organolithium compound characterized by its specific molecular structure, which includes a lithium ion and an oxetane group attached to a propanoate moiety. Its chemical formula is , and it has a molecular weight of approximately 136.08 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the oxetane ring, which can influence reactivity and stability in various chemical environments .
- Deprotonation: The carboxylic acid group can lose a proton, forming a carbanion that can act as a nucleophile in various substitution reactions.
- Isomerization: It has been observed that oxetane-carboxylic acids can undergo isomerization into lactones under certain conditions, suggesting instability that may be exploited in synthetic pathways .
- Nucleophilic Substitution: The lithium ion enhances the nucleophilicity of the carboxylate, allowing it to participate in nucleophilic attacks on electrophiles.
Synthesis methods for lithium;2-(oxetan-3-yloxy)propanoate typically involve:
- Oxetane Formation: The synthesis begins with the formation of the oxetane ring from suitable precursors, often involving cyclization reactions.
- Carboxylation: The resulting oxetane can then be functionalized with a propanoic acid derivative through carboxylation reactions.
- Lithiation: Finally, lithium ions are introduced to form the lithium salt, often through the reaction with lithium hydroxide or lithium carbonate in an appropriate solvent.
These steps may vary based on specific reagents and conditions used during synthesis .
Lithium;2-(oxetan-3-yloxy)propanoate has potential applications in:
- Pharmaceuticals: As a potential candidate for drug development due to its unique structural features that may enhance bioavailability or target specificity.
- Materials Science: Its properties could be explored for use in polymer synthesis or as a building block in advanced materials.
- Chemical Research: Its reactivity profile makes it an interesting subject for studies focused on reaction mechanisms involving oxetanes and organolithium compounds.
Lithium;2-(oxetan-3-yloxy)propanoate shares similarities with several other compounds, particularly those containing lithium salts and oxetanes. Below is a comparison highlighting its uniqueness:
Lithium;2-(oxetan-3-yloxy)propanoate stands out due to its specific combination of an oxetane ring and lithium salt, which may confer unique properties not found in simpler or more common compounds.

